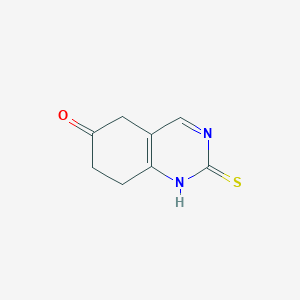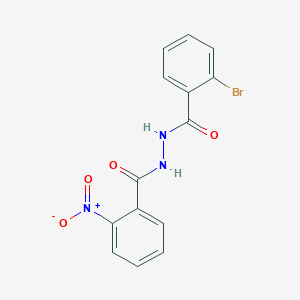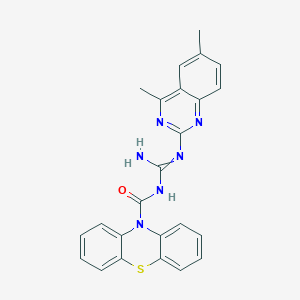![molecular formula C16H18N2OS B12456005 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is a Schiff base compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an aniline moiety, which contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the imine group to an amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors, due to its conjugated structure.
作用机制
The biological activity of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is primarily attributed to its ability to form stable complexes with metal ions and interact with biomolecules such as DNA and proteins. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways. Additionally, its planar structure allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription.
相似化合物的比较
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff base compounds that possess similar structural features and biological activities. Some of the similar compounds include:
N-[(E)-(2-thiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline: Similar structure but with a different substitution pattern on the thiophene ring.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(piperidin-4-yl)aniline: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyrrolidin-4-yl)aniline: Features a pyrrolidine ring, leading to differences in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
属性
分子式 |
C16H18N2OS |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-(3-methylthiophen-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2OS/c1-13-6-11-20-16(13)12-17-14-2-4-15(5-3-14)18-7-9-19-10-8-18/h2-6,11-12H,7-10H2,1H3 |
InChI 键 |
BOXQHXRQTLTHSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)




![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)

